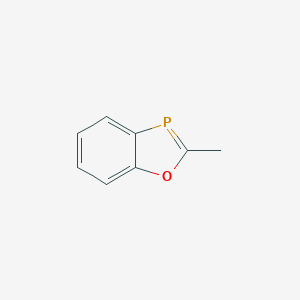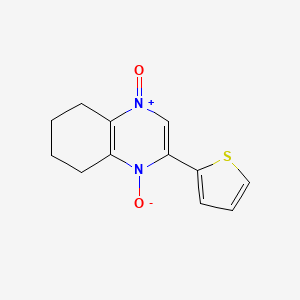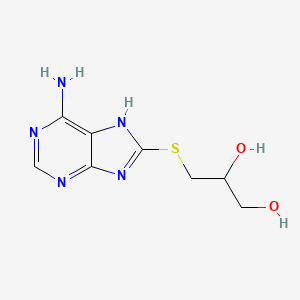![molecular formula C13H11N3O2S B14141995 2-[4-(Methanesulfonyl)phenyl]-3H-imidazo[4,5-c]pyridine CAS No. 89075-41-2](/img/structure/B14141995.png)
2-[4-(Methanesulfonyl)phenyl]-3H-imidazo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Methanesulfonyl)phenyl]-3H-imidazo[4,5-c]pyridine is a compound of significant interest in medicinal chemistry. This compound is known for its potential as a selective cyclooxygenase-2 (COX-2) inhibitor, which makes it a promising candidate for the development of anti-inflammatory drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methanesulfonyl)phenyl]-3H-imidazo[4,5-c]pyridine typically involves a multi-step process. One common method starts with the reaction of aniline derivatives with α-bromo-4-(methanesulfonyl)acetophenone to form 1-(4-(methanesulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives. These intermediates are then condensed with different 2-aminopyridines to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Methanesulfonyl)phenyl]-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the corresponding methyl derivative.
Scientific Research Applications
2-[4-(Methanesulfonyl)phenyl]-3H-imidazo[4,5-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s ability to inhibit COX-2 makes it valuable in studying inflammatory pathways.
Medicine: Its potential as a COX-2 inhibitor positions it as a candidate for developing new anti-inflammatory drugs.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[4-(Methanesulfonyl)phenyl]-3H-imidazo[4,5-c]pyridine involves the inhibition of the COX-2 enzyme. This enzyme is responsible for converting arachidonic acid to prostaglandins, which are mediators of inflammation. By inhibiting COX-2, the compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methanesulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Another COX-2 inhibitor with a similar structure.
2-(Substituted-phenyl)imidazo[4,5-c]pyridine derivatives: These compounds also exhibit various biological activities, including antimicrobial properties.
Uniqueness
2-[4-(Methanesulfonyl)phenyl]-3H-imidazo[4,5-c]pyridine is unique due to its specific structure, which allows it to selectively inhibit COX-2. This selectivity reduces the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors .
Properties
CAS No. |
89075-41-2 |
|---|---|
Molecular Formula |
C13H11N3O2S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
2-(4-methylsulfonylphenyl)-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C13H11N3O2S/c1-19(17,18)10-4-2-9(3-5-10)13-15-11-6-7-14-8-12(11)16-13/h2-8H,1H3,(H,15,16) |
InChI Key |
WCMHDHSTWVVPIH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NC3=C(N2)C=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B14141921.png)
![N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrofuran-2-carboxamide](/img/structure/B14141923.png)
![2-[(2-cyanophenyl)sulfanyl]-N-(3-fluorophenyl)benzamide](/img/structure/B14141928.png)

![1-tert-butyl-4-[(E)-4-phenoxybut-2-enyl]sulfonylbenzene](/img/structure/B14141935.png)
![4'-{(E)-[4-(ethylamino)phenyl]diazenyl}biphenyl-4-carbonitrile](/img/structure/B14141936.png)

![[4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate](/img/structure/B14141958.png)


![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B14141970.png)
![4-(4-Chlorophenyl)-2-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole](/img/structure/B14141974.png)
![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-nitrobenzamide](/img/structure/B14141987.png)
